molecular formula C12H9NOS2 B14209620 2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-59-2

2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one

Cat. No.: B14209620
CAS No.: 918107-59-2
M. Wt: 247.3 g/mol
InChI Key: IOKNUEMCZAKOQF-UHFFFAOYSA-N
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Description

2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that combines the structural features of benzothiophene and thiazole. Benzothiophene is known for its biological and pharmacological properties, while thiazole is a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one typically involves the coupling of benzothiophene derivatives with thiazole precursors. One common method is the electrophilic cyclization reaction, where benzothiophene is reacted with a thiazole derivative under acidic conditions . Another approach involves the use of coupling reactions, where benzothiophene is coupled with a thiazole precursor in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes and receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one is unique due to its combined benzothiophene and thiazole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry and material science .

Properties

CAS No.

918107-59-2

Molecular Formula

C12H9NOS2

Molecular Weight

247.3 g/mol

IUPAC Name

2-(1-benzothiophen-2-ylmethyl)-1,2-thiazol-3-one

InChI

InChI=1S/C12H9NOS2/c14-12-5-6-15-13(12)8-10-7-9-3-1-2-4-11(9)16-10/h1-7H,8H2

InChI Key

IOKNUEMCZAKOQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CN3C(=O)C=CS3

Origin of Product

United States

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